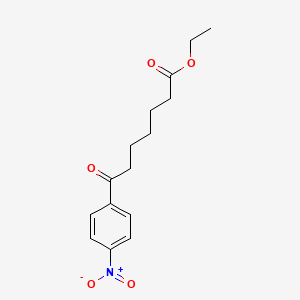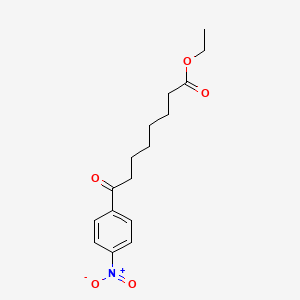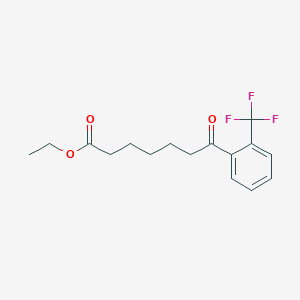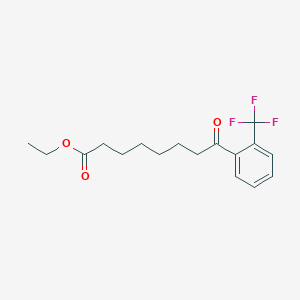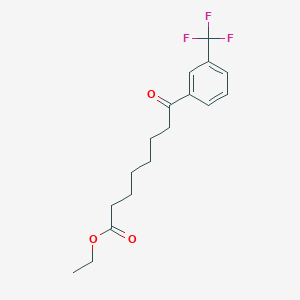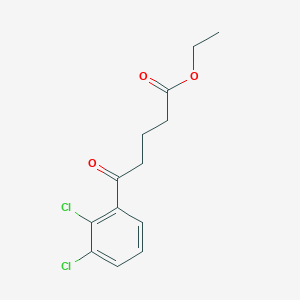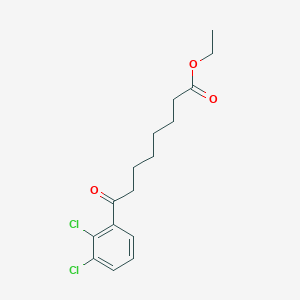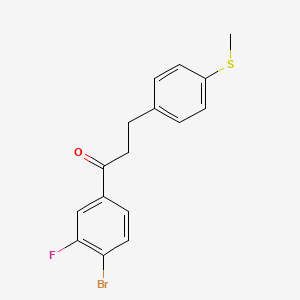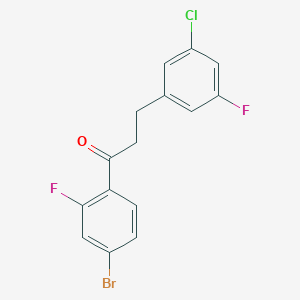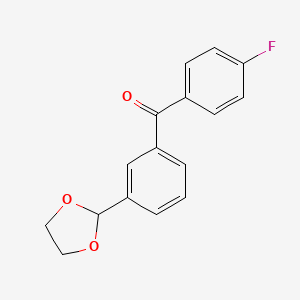
3-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone
Vue d'ensemble
Description
The compound "3-(1,3-Dioxolan-2-yl)-4'-fluorobenzophenone" is not directly mentioned in the provided papers. However, the papers do discuss related fluorinated aromatic compounds and their properties, which can provide insight into the chemical behavior and characteristics that might be expected from similar compounds. For instance, the synthesis of fluorinated thioureas and their structural properties are detailed, which suggests that the incorporation of fluorine atoms into aromatic systems can significantly influence their chemical reactivity and physical properties .
Synthesis Analysis
The synthesis of related fluorinated compounds involves the reaction of fluorinated benzoyl compounds with other reagents. For example, 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were prepared by reacting 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines . Similarly, 3-(4-Fluorobenzoyl)carbazole was synthesized via a Friedel-Crafts reaction of carbazole with 4-fluorobenzoylchloride . These methods indicate that the synthesis of "this compound" could potentially involve a reaction between a dioxolane derivative and a fluorobenzophenone under suitable conditions.
Molecular Structure Analysis
The molecular structure and conformation of fluorinated aromatic compounds are often analyzed using techniques such as X-ray diffraction, NMR, and FTIR spectroscopy . These compounds tend to adopt conformations that are stabilized by intramolecular hydrogen bonds, as seen in the case of the fluorinated thioureas . The presence of fluorine can influence the electronic distribution and steric effects within the molecule, potentially affecting its overall geometry and reactivity.
Chemical Reactions Analysis
The chemical reactivity of fluorinated compounds can vary significantly depending on the position and number of fluorine atoms. For instance, 3-fluorobenzoate was not transformed in phenol-degrading methanogenic cultures, indicating resistance to biodegradation . In contrast, 2-fluorophenol was transformed to 3-fluoro-4-hydroxybenzoate under certain conditions . These observations suggest that "this compound" may also exhibit unique reactivity patterns due to the presence of the fluorine atom and the dioxolane ring.
Physical and Chemical Properties Analysis
Fluorinated aromatic compounds often exhibit distinct physical and chemical properties. For example, copolymers derived from 3-(4-Fluorobenzoyl)carbazole showed high thermal stability with no weight loss below 400°C and glass transition temperatures (Tg) ranging from 238°C to 282°C . The solubility of these compounds in various solvents like NMP, DMSO, DMAc, and DMF was also reported . These properties are indicative of the potential behavior of "this compound," which may also display high thermal stability and solubility in organic solvents due to the influence of the fluorine atom and the dioxolane moiety.
Applications De Recherche Scientifique
X-ray Diffraction and Quantum-Chemical Study
A study by Korlyukov et al. (2003) utilized X-ray diffraction to analyze the molecular structure of a compound similar to 3-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone. Their research focused on understanding the reactivity of nitro groups in certain molecular structures, highlighting the compound's relevance in chemical analysis and molecular behavior studies (Korlyukov et al., 2003).
Spectroscopic Study of Fluorophores
Lambert et al. (2000) conducted a study on phenyl-2-thiazoline fluorophores, which share structural similarities with this compound. Their research was aimed at developing fluorophores for detecting aluminum ions, potentially useful in studying intracellular aluminum levels (Lambert et al., 2000).
Radical Addition Reactions in Synthesis
Církva and Paleta (1999) explored the synthesis of 1-(polyfluoroalkyl)ethane-1,2-diols through radical addition reactions involving methylated 1,3-dioxolanes. This study demonstrates the compound's utility in synthesizing complex fluoroorganic compounds with high selectivity and yields, underlining its importance in organic chemistry and material science (Církva & Paleta, 1999).
Dielectric and Optical Anisotropy in Liquid Crystals
Research by Chen et al. (2015) on 1,3-dioxolane-terminated liquid crystals, closely related to this compound, revealed that these compounds can significantly enhance the dielectric anisotropy and birefringence in tolane-liquid crystals. This finding is crucial for applications in liquid crystal display technology (Chen et al., 2015).
Photocatalytic Transformations
Shang et al. (2019) discussed the application of donor-acceptor fluorophores in photocatalytic transformations, highlighting the potential use of similar compounds in organic reactions and the development of metal-free photocatalysts (Shang et al., 2019).
Mécanisme D'action
Target of Action
Compounds containing a dioxolane ring, like this one, are often used as solvents and as co-monomers in polyacetals .
Mode of Action
Without specific studies on “3-(1,3-Dioxolan-2-YL)-4’-fluorobenzophenone”, it’s difficult to determine its exact mode of action. Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol .
Biochemical Pathways
Dioxolanes are often involved in reactions with various nucleophiles and bases .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO3/c17-14-6-4-11(5-7-14)15(18)12-2-1-3-13(10-12)16-19-8-9-20-16/h1-7,10,16H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFUXEKOZLLXJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645062 | |
| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898779-27-6 | |
| Record name | Methanone, [3-(1,3-dioxolan-2-yl)phenyl](4-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




